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molecular formula C14H12ClN3O B1428743 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 924909-17-1

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1428743
M. Wt: 273.72 g/mol
InChI Key: HLSOCIKLODRQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299252B2

Procedure details

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (759 mg) was dissolved in phosphorus oxychloride (6 mL). The resulting mixture was stirred at 70° C. for 1 hour. The reaction solution was concentrated under reduced pressure. The residue was diluted with ethyl acetate and carefully washed with a sodium bicarbonate solution. The organic layer was dried (using sodium sulfate), and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate=5/0 to 3/1) to give 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (568 mg, yield: 70%) as a colorless solid.
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][N:8]2[C:12]3[N:13]=[CH:14][CH:15]=[C:16](O)[C:11]=3[CH:10]=[N:9]2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:16]1[CH:15]=[CH:14][N:13]=[C:12]2[N:8]([CH2:7][C:6]3[CH:18]=[CH:19][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[N:9]=[CH:10][C:11]=12

Inputs

Step One
Name
Quantity
759 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=CC3=C2N=CC=C3O)C=C1
Name
Quantity
6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
carefully washed with a sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (using sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate=5/0 to 3/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(N=C2)CC2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 568 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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